molecular formula C4H4ClN3O2S B1386262 2-Chloropyrimidine-5-sulfonamide CAS No. 1155080-09-3

2-Chloropyrimidine-5-sulfonamide

Cat. No.: B1386262
CAS No.: 1155080-09-3
M. Wt: 193.61 g/mol
InChI Key: GWBIDJWAGDFKQL-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-5-sulfonamide is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the second position and a sulfonamide group at the fifth position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Chloropyrimidine-5-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound interacts with enzymes such as dihydropteroate synthase (DHPS), which is crucial in the folate synthesis pathway in bacteria . By inhibiting DHPS, this compound disrupts the production of folate, an essential cofactor for DNA synthesis and repair, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in inflammatory responses, potentially modulating the activity of inflammatory mediators .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits folate synthesis, leading to impaired DNA synthesis and cell division . This compound also influences cell signaling pathways by modulating the activity of enzymes and proteins involved in inflammation . In mammalian cells, this compound may affect gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthase (DHPS), thereby inhibiting its activity . This inhibition prevents the conversion of p-aminobenzoic acid (PABA) to dihydropteroate, a precursor in the folate synthesis pathway . The compound’s sulfonamide group mimics PABA, allowing it to competitively inhibit DHPS . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to this compound in in vitro studies has shown that it can lead to adaptive resistance in bacterial populations . In in vivo studies, prolonged exposure may result in changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity by inhibiting folate synthesis in bacteria . At higher doses, it may cause toxic effects such as liver and kidney damage due to its impact on cellular metabolism and enzyme activity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate synthesis and degradation . It interacts with enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for the synthesis and recycling of folate . The compound’s inhibition of DHPS disrupts the production of dihydropteroate, leading to reduced folate levels and impaired DNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its localization, as it interacts with enzymes and proteins in these compartments . Post-translational modifications and targeting signals may direct the compound to specific organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrimidine-5-sulfonamide typically involves the chlorination of pyrimidine derivatives followed by sulfonamide formation. One common method involves the reaction of 2-chloropyrimidine with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors This method allows for better control over reaction conditions, leading to higher yields and purity

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

    Coupling Reactions: It can undergo coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate and a solvent such as toluene.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation and Reduction Reactions: Products include sulfonic acids and sulfinamides.

    Coupling Reactions: Products include biaryl compounds with extended aromatic systems.

Scientific Research Applications

2-Chloropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Lacks the sulfonamide group, making it less versatile in terms of reactivity.

    5-Sulfonamidopyrimidine: Lacks the chlorine atom, which can affect its biological activity.

    2,4,6-Trichloropyrimidine: Contains multiple chlorine atoms, leading to different reactivity and applications.

Uniqueness

2-Chloropyrimidine-5-sulfonamide is unique due to the presence of both the chlorine atom and the sulfonamide group. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-chloropyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBIDJWAGDFKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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